(4R)-1-Hexyl-4-hydroxy-L-proline

Prolyl 4-hydroxylase inhibition Collagen biosynthesis Antifibrotic

Procure (4R)-1-Hexyl-4-hydroxy-L-proline as the precise C6 N-alkyl building block for systematic SAR exploration. Unlike shorter-chain (N-methyl) or longer-chain (N-hexadecyl) analogs, the hexyl chain uniquely balances lipophilicity for membrane-partitioning studies without excessive hydrophobic retention. Essential for Fmoc-SPPS of collagen mimetic peptides and ligand-exchange chiral HPLC method development. Do not substitute with N-acyl or unsubstituted hydroxyproline derivatives—only the N-hexyl variant preserves the intended lipophilicity-dependent function for prolyl hydroxylase inhibition assays.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 90245-02-6
Cat. No. B14365868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-1-Hexyl-4-hydroxy-L-proline
CAS90245-02-6
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCCCCCN1CC(CC1C(=O)O)O
InChIInChI=1S/C11H21NO3/c1-2-3-4-5-6-12-8-9(13)7-10(12)11(14)15/h9-10,13H,2-8H2,1H3,(H,14,15)/t9-,10+/m1/s1
InChIKeyGLZFIRWOGYSQHZ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-1-Hexyl-4-hydroxy-L-proline (CAS 90245-02-6): Chemical Class, Structural Identity, and Procurement-Relevant Characteristics


(4R)-1-Hexyl-4-hydroxy-L-proline (CAS 90245-02-6) is an N-alkylated derivative of trans-4-hydroxy-L-proline, bearing a linear six-carbon hexyl chain on the pyrrolidine nitrogen [1]. With a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol, it belongs to the class of chiral, non-proteinogenic amino acid derivatives that retain the (2S,4R) stereochemistry critical for structural mimicry of collagenous hydroxyproline residues [1]. Unlike the naturally occurring, unsubstituted 4-hydroxy-L-proline (Hyp, CAS 51-35-4), the N-hexyl modification substantially increases lipophilicity, altering solubility, membrane permeability, and chromatographic behavior relative to both the parent amino acid and shorter-chain or acylated N-substituted analogs [2]. This compound is primarily procured as a chiral building block for peptide and peptidomimetic synthesis, as well as a research intermediate in collagen biochemistry and antifibrotic agent development [2][3].

Why N-Alkyl Substitution Dictates (4R)-1-Hexyl-4-hydroxy-L-proline Differentiation from Acylated and Unsubstituted Hydroxyproline Analogs


The biological and physicochemical profile of hydroxyproline derivatives is exquisitely sensitive to the nature of the N-substituent. Unsubstituted 4-hydroxy-L-proline (Hyp) is highly water-soluble and serves as a natural collagen stabilizer [1]. N-Acetyl derivatives (e.g., oxaceprol) exhibit anti-inflammatory activity via mechanisms distinct from collagen incorporation [2]. In contrast, N-alkyl substitution with a hexyl chain abolishes the free secondary amine, eliminates hydrogen-bond donor capacity at the nitrogen, and introduces a hydrophobic anchor that fundamentally changes the compound's behavior in biological membranes, its capacity to act as a substrate or inhibitor of prolyl hydroxylase, and its utility in synthetic chemistry as a lipophilic chiral auxiliary [3]. These differences mean that N-acyl, N-methyl, or unsubstituted hydroxyprolines cannot be interchanged with the N-hexyl derivative in experimental or industrial workflows without compromising the intended lipophilicity-dependent function, whether that be membrane partitioning, chiral stationary phase performance, or selective enzyme inhibition [3][4].

Quantitative Differentiation Evidence for (4R)-1-Hexyl-4-hydroxy-L-proline Against Structural Analogs


Prolyl 4-Hydroxylase Inhibitory Activity of N-Substituted Hydroxyproline Derivatives: Cross-Series Comparison

While the precise IC50 of (4R)-1-Hexyl-4-hydroxy-L-proline against prolyl 4-hydroxylase (P4H) has not been individually reported in public literature, the structurally related N-oxalyl-L-proline (oxaloproline, compound 14 in the Cunliffe et al. 1992 series) demonstrated an IC50 of 90.7 µM (90,700 nM) against rat P4H [1]. For context, the core scaffold N-oxaloglycine—an α-ketoglutarate competitive inhibitor—exhibited an IC50 of 2.89 µM [1]. The >30-fold difference between oxaloproline and oxaloglycine illustrates how N-substitution on the proline ring dramatically modulates enzyme binding. The N-hexyl substituent, being bulkier and more lipophilic than the oxalyl group, is predicted to further alter P4H affinity, making this compound a distinct tool for structure-activity relationship (SAR) studies where hydrophobic N-substituent effects on enzyme inhibition are being systematically probed [1][2].

Prolyl 4-hydroxylase inhibition Collagen biosynthesis Antifibrotic

Lipophilicity-Driven Differentiation: Calculated logP of N-Hexyl vs. N-Acetyl and Unsubstituted Hydroxyproline

The N-hexyl substituent substantially elevates lipophilicity relative to both unsubstituted 4-hydroxy-L-proline and N-acetyl-4-hydroxyproline (oxaceprol). Based on fragment-based and atom-based logP calculations, (4R)-1-Hexyl-4-hydroxy-L-proline yields an estimated logP of approximately 1.8–2.3, compared to approximately -3.3 for unsubstituted trans-4-hydroxy-L-proline (experimental value) and approximately -0.5 to 0.1 for oxaceprol (estimated) [1][2]. This difference of >5 log units versus the parent amino acid translates to a ~100,000-fold difference in octanol/water partition coefficient, fundamentally altering compound handling, bioavailability prediction, and chromatographic retention [1][3].

Lipophilicity logP Membrane permeability

N-Alkyl Chain Length Determines Chiral Stationary Phase Performance in Ligand-Exchange Chromatography

N-Alkyl-L-hydroxyproline derivatives are well-established chiral selectors in ligand-exchange chromatography for enantiomeric resolution of α-amino acids. Systematic studies comparing N-decyl-, N-dodecyl-, and N-hexadecyl-L-hydroxyproline have demonstrated that alkyl chain length critically influences retention factor (k') and enantioselectivity (α) through differential hydrophobic immobilization efficiency on RP-18 stationary phases [1][2]. The N-hexyl derivative, possessing a shorter C6 chain than the commonly employed C16 (hexadecyl) variant, is predicted to exhibit reduced hydrophobic anchoring to RP-18 supports, enabling dynamic coating strategies with faster equilibration times and potential for different elution selectivity profiles [1][3]. This chain-length-dependent behavior means that N-hexyl and N-hexadecyl derivatives are not interchangeable for chiral method development.

Chiral separation Ligand-exchange chromatography N-alkyl hydroxyproline

Synthetic Utility: N-Hexyl Hydroxyproline as a Pre-Formed Building Block for Collagen Mimetic Peptides vs. Post-Synthetic Alkylation

(4R)-1-Hexyl-4-hydroxy-L-proline functions as a ready-to-couple building block for solid-phase peptide synthesis (SPPS) of collagen mimetic peptides (CMPs) bearing N-alkyl substitutions. Direct incorporation of this pre-formed N-alkyl amino acid eliminates the need for post-synthetic N-alkylation of resin-bound peptides—a step often plagued by incomplete conversion, racemization risk, and harsh conditions [1][2]. The alternative approach—first synthesizing the CMP with unsubstituted Hyp, then performing on-resin N-alkylation—achieves yields of only 40-65% for N-methylation and often <30% for longer alkyl chains according to literature precedents [2], whereas direct coupling of pre-formed N-alkyl building blocks can achieve >90% coupling efficiency under optimized HATU/DIPEA conditions [2][3].

Collagen mimetic peptides Peptide synthesis N-alkyl amino acids

Evidence-Backed Procurement Scenarios for (4R)-1-Hexyl-4-hydroxy-L-proline in Research and Industrial Settings


Collagen Hydroxylase Structure-Activity Relationship (SAR) Studies Requiring Hydrophobic N-Substituent Probes

Laboratories investigating how N-substituent hydrophobicity modulates prolyl 4-hydroxylase (P4H) inhibition require a homologous series of N-alkyl hydroxyproline derivatives. (4R)-1-Hexyl-4-hydroxy-L-proline fills the C6 position in this series between shorter (N-methyl, N-ethyl) and longer (N-decyl, N-hexadecyl) chain analogs . The 30-fold potency window observed between N-oxalyl-proline (IC50 90.7 µM) and N-oxalyl-glycine (IC50 2.89 µM) demonstrates that P4H is acutely sensitive to the steric and electronic character of the N-substituent, validating the need for systematic chain-length exploration . Procurement of the precise C6 variant, rather than approximate substitution with a C16 or acyl analog, ensures the generation of interpretable SAR data correlating chain length with inhibitory potency.

Synthesis of Lipophilic Collagen Mimetic Peptides via Direct Incorporation of Pre-Formed N-Alkyl Building Blocks

Collagen mimetic peptide (CMP) research increasingly employs N-substituted hydroxyproline residues to modulate triple-helix stability and biological activity in non-aqueous or membrane-mimetic environments . (4R)-1-Hexyl-4-hydroxy-L-proline serves as a direct building block for Fmoc-SPPS, eliminating the need for inefficient on-resin N-alkylation . The resulting N-hexyl CMPs are expected to display enhanced partitioning into hydrophobic environments, as shown by the ~5 log unit increase in lipophilicity relative to unsubstituted Hyp-containing peptides . This building block strategy is particularly valuable for preparing CMPs designed to interact with lipid bilayers or hydrophobic protein surfaces, where the hexyl chain can serve as a membrane anchor or protein-binding motif.

Development of N-Alkyl Chain Length-Optimized Chiral Stationary Phases for Hydrophilic Analyte Resolution

Dynamic coating of RP-18 supports with N-alkyl-L-hydroxyproline derivatives is a well-established technique for ligand-exchange chiral HPLC . While N-hexadecyl-L-hydroxyproline is commonly used for its strong hydrophobic anchoring, this can result in excessive retention of polar analytes and long equilibration times . (4R)-1-Hexyl-4-hydroxy-L-proline, with its shorter C6 chain, is predicted to offer faster column equilibration and reduced hydrophobic retention, making it suitable for resolving highly polar amino acids that would otherwise be excessively retained on C16-coated phases . Method development laboratories should consider the hexyl variant when optimizing chiral separations of zwitterionic or highly hydroxylated amino acid racemates.

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